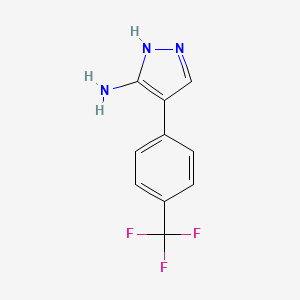

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine

Overview

Description

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine: is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at adjacent positions. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry . The presence of the trifluoromethyl group and the amino group in its structure imparts unique chemical and biological properties, making it a valuable compound in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. One common method is the cyclization of hydrazones derived from the condensation of hydrazines with α,β-unsaturated carbonyl compounds . The reaction conditions often include the use of catalysts such as FeCl3 and polyvinyl pyrrolidine (PVP) to accelerate the addition and cyclization processes .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process can be optimized for high yield and purity by employing advanced techniques such as microwave-assisted synthesis, solvent-free conditions, and green chemistry approaches . These methods not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.

Major Products: The major products formed from these reactions include substituted pyrazoles, pyrazole oxides, and reduced pyrazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It serves as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties . The trifluoromethyl group enhances the metabolic stability and bioavailability of the resulting compounds .

Industry: In the industrial sector, this compound is used in the development of agrochemicals, dyes, and polymers. Its ability to form stable complexes with metals makes it useful in coordination chemistry and material science .

Mechanism of Action

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, influencing various biological processes . For example, it may inhibit kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects . The trifluoromethyl group enhances the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

3-Amino-5-phenyl-1H-pyrazole: Similar in structure but lacks the trifluoromethyl group.

3-Amino-4-methylpyrazole: Contains a methyl group instead of the trifluoromethyl group.

3-Amino-4-(trifluoromethyl)pyrazole: Similar but without the p-tolyl group.

Uniqueness: The presence of the trifluoromethyl group and the p-tolyl group in 4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine imparts unique chemical and biological properties. These groups enhance the compound’s metabolic stability, bioavailability, and binding affinity, making it a valuable scaffold for drug design and other applications .

Biological Activity

4-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. The presence of trifluoromethyl groups enhances the compound's lipophilicity and bioavailability, which are critical factors influencing its pharmacological properties.

The molecular formula for this compound is C10H8F3N3, with a molecular weight of approximately 239.19 g/mol. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly affect the compound's reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains. Notably, it has demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MICs) for some derivatives have been reported as low as 0.78 µg/ml, indicating potent activity .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.78 µg/ml |

| Enterococcus faecalis | Low MIC observed |

| Other Gram-positive bacteria | Varies, generally effective |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising results in anticancer research. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest potential as a therapeutic agent. For instance, compounds structurally similar to this pyrazole have exhibited IC50 values in the low micromolar range against several tumor cell lines .

Table 2: Cytotoxicity of Pyrazole Derivatives Against Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.07 |

| CaCo-2 (Colon Adenocarcinoma) | 8.50 |

| MCF-7 (Breast Cancer) | 9.20 |

The mechanism by which this compound exerts its biological effects may involve interactions with specific enzymes and receptors involved in disease pathways. The trifluoromethyl groups enhance binding affinity to these targets, making this compound a candidate for further drug design studies .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic applications:

- Antimicrobial Study : A series of derivatives were synthesized and tested for their antibacterial activity against Staphylococcus aureus. Results indicated a strong bactericidal effect with low MIC values and minimal toxicity to human cells .

- Anticancer Research : In vitro tests on human cervical cancer cells revealed that certain derivatives could induce apoptosis at specific concentrations, suggesting a mechanism involving cell cycle arrest and programmed cell death .

- In Vivo Studies : Preliminary in vivo studies indicated that these compounds could effectively reduce tumor size in animal models, supporting their potential use in cancer therapy.

Properties

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-16-9(8)14/h1-5H,(H3,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHMZPKSCCBXJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(NN=C2)N)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218219 | |

| Record name | Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6804-53-1 | |

| Record name | Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006804531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole, 3-amino-4-(alpha,alpha,alpha-trifluoro-p-tolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.